2-Fluorobenzofuran-5-carbaldehyde

Description

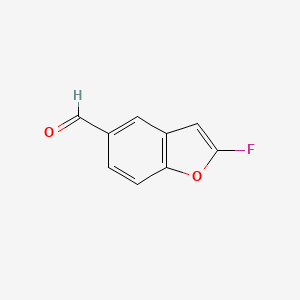

2-Fluorobenzofuran-5-carbaldehyde is a fluorinated aromatic aldehyde featuring a benzofuran core substituted with a fluorine atom at the 2-position and a formyl group (-CHO) at the 5-position. Its reactivity is influenced by the electron-withdrawing fluorine substituent, which modulates the electrophilicity of the aldehyde group and the stability of the aromatic system.

Properties

Molecular Formula |

C9H5FO2 |

|---|---|

Molecular Weight |

164.13 g/mol |

IUPAC Name |

2-fluoro-1-benzofuran-5-carbaldehyde |

InChI |

InChI=1S/C9H5FO2/c10-9-4-7-3-6(5-11)1-2-8(7)12-9/h1-5H |

InChI Key |

ZSYADZWXQDEBBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C=O)C=C(O2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzofuran Aldehydes

5-Fluorobenzofuran-4-carbaldehyde (CAS RN: 199391-70-3)

- Molecular Formula : C₉H₅FO₂

- Molecular Weight : 164.13 g/mol

- Key Differences :

- The fluorine atom is at the 5-position, while the aldehyde is at the 4-position.

- This positional isomer exhibits distinct electronic effects, as the fluorine at C5 reduces electron density at the aldehyde (C4) compared to 2-fluorobenzofuran-5-carbaldehyde.

- Safety Data : Similar hazards include warnings for skin/eye irritation (H315, H319) and toxicity upon ingestion (H302) .

2-Chloro-5-fluorobenzaldehyde

- Molecular Formula : C₇H₄ClFO

- Molecular Weight : 158.56 g/mol

- Key Differences: Replaces the benzofuran core with a simple benzene ring. Applications include agrochemical intermediates .

Alkyl-Substituted Benzofuran Aldehydes

2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde (CAS RN: 300665-10-5)

- Molecular Formula : C₂₁H₂₀O₃

- Molecular Weight : 320.38 g/mol

- Key Differences: A bulky 4-pentylbenzoyl group at C2 significantly increases steric hindrance, reducing accessibility of the aldehyde group for reactions.

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde

- Structural Features: A saturated dihydrobenzofuran core with two methyl groups at C2. The reduced aromaticity (vs. fully aromatic benzofuran) lowers thermal stability but may enhance solubility in nonpolar solvents .

Furan-Based Aldehydes with Ether Substituents

5-(Methoxymethyl)furan-2-carbaldehyde (CAS RN: 1917-64-2)

- Molecular Formula : C₇H₈O₃

- Molecular Weight : 140.14 g/mol

- Key Differences :

5-(Ethoxymethyl)furan-2-carbaldehyde (CAS RN: 1917-65-3)

Research Findings and Implications

- Electronic Effects : Fluorine at C2 in this compound enhances the electrophilicity of the aldehyde compared to its C5-fluorinated isomer, making it more reactive in condensation reactions .

- Steric Considerations : Bulky substituents (e.g., 4-pentylbenzoyl) hinder reactivity but may improve target specificity in drug design .

- Safety Profiles : Most benzofuran aldehydes share similar hazards (e.g., H302, H315), necessitating strict handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.